1,2,3-Trimethylbenzene

Descripción general

Descripción

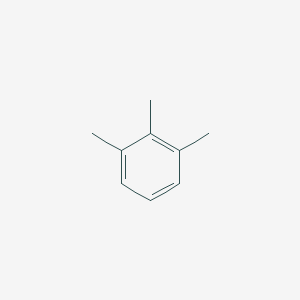

1,2,3-trimethylbenzene is a trimethylbenzene carrying methyl groups at positions 1, 2 and 3. It has been found in Centaurium erythraea. It has a role as a neurotoxin and a plant metabolite.

1, 2, 3-Trimethylbenzene, also known as hemimellitene or hemellitol, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 1, 2, 3-Trimethylbenzene exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. 1, 2, 3-Trimethylbenzene has been detected in multiple biofluids, such as feces and saliva. Within the cell, 1, 2, 3-trimethylbenzene is primarily located in the membrane (predicted from logP). 1, 2, 3-Trimethylbenzene exists in all eukaryotes, ranging from yeast to humans. 1, 2, 3-Trimethylbenzene can be converted into 3, 4, 5-trimethylphenol. Outside of the human body, 1, 2, 3-trimethylbenzene can be found in black walnut and corn. This makes 1, 2, 3-trimethylbenzene a potential biomarker for the consumption of these food products.

Mecanismo De Acción

1,2,3-Trimethylbenzene, also known as Hemimellitene or Hemellitol, is an organic compound classified as an aromatic hydrocarbon . Here is a detailed analysis of its mechanism of action:

Target of Action

The primary target of this compound is the respiratory system

Mode of Action

As an aromatic hydrocarbon, it is likely to interact with its targets through hydrophobic interactions

Pharmacokinetics

This compound is nearly insoluble in water but soluble in organic solvents . It is primarily exposed to humans through inhalation

Result of Action

The effects of this compound on the nervous system, including cognitive effects and decreased pain sensitivity, have been observed in animals . Effects on other systems, including the respiratory and hematological systems, have also been observed .

Action Environment

This compound is produced during petroleum refining and is used in jet fuel, mixed with other hydrocarbons, to prevent the formation of solid particles which might damage the engine . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other hydrocarbons .

Análisis Bioquímico

Biochemical Properties

The main metabolic pathway of the 1,2,3-Trimethylbenzene involves the hydroxylation of one of the methyl groups with subsequent oxidation to form dimethylbenzoic acid (DMBA) . After conjugation with glycine, this can be excreted in the form of dimethylhippuric acid (DMHA) in the urine as the main metabolite

Cellular Effects

It has been reported that trimethylbenzenes, a group that includes this compound, can have effects on the nervous, respiratory, and hematological systems .

Molecular Mechanism

It is known that it undergoes hydroxylation and oxidation to form DMBA, which is then conjugated with glycine to form DMHA

Temporal Effects in Laboratory Settings

It is known that trimethylbenzenes, a group that includes this compound, can have long-term health effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed that trimethylbenzenes, a group that includes this compound, can have effects on the nervous system, including cognitive effects and decreased pain sensitivity .

Metabolic Pathways

This compound is involved in the metabolic pathway that involves the hydroxylation of one of the methyl groups with subsequent oxidation to form DMBA . This is then conjugated with glycine to form DMHA, which is excreted in the urine .

Actividad Biológica

1,2,3-Trimethylbenzene (1,2,3-TMB), also known as hemimellitene, is a polycyclic aromatic hydrocarbon with significant biological activity. This article explores its toxicological properties, metabolic pathways, and neurotoxic effects based on diverse research findings.

This compound has the molecular formula and a structure characterized by three methyl groups attached to a benzene ring. This configuration influences its chemical behavior and biological interactions.

Metabolism and Toxicokinetics

1,2,3-TMB is primarily metabolized in the liver through oxidation processes. The metabolic pathways involve:

- Hydroxylation : Leading to the formation of phenolic compounds.

- Side-chain oxidation : Resulting in the production of aromatic carboxylic acids and mercapturic acids.

The primary metabolites include dimethylbenzoic acids and hippuric acid. Studies have shown that the methyl group at the C2 position is more reactive compared to other isomers like 1,2,4-TMB and 1,3,5-TMB .

Table 1: Comparative Metabolism of Trimethylbenzene Isomers

| Isomer | Major Metabolites | Reactivity at C2 Position |

|---|---|---|

| This compound | Dimethylbenzoic acids, Hippuric acid | Higher |

| 1,2,4-Trimethylbenzene | Similar metabolites | Moderate |

| 1,3,5-Trimethylbenzene | Similar metabolites | Lower |

Neurotoxicity

Research indicates that 1,2,3-TMB exhibits significant neurotoxic effects. In animal studies:

- The acute EC50 (the concentration that increases latency in pain response) for neurotoxicity was found to be approximately 848 ppm (4,155 mg/m³) in rats .

- The NOAEL (No Observed Adverse Effect Level) for decreases in pain sensitivity was determined to be around 2,400 mg/m³ (489 ppm), indicating a relatively low threshold for adverse effects .

Case Study: Neurotoxic Effects in Rats

In a controlled study involving subchronic inhalation exposure to 1,2,3-TMB:

- Rats exposed to varying concentrations exhibited impaired performance in rotarod tests—a measure of motor coordination—at concentrations as low as 447 ppm , suggesting heightened sensitivity to central nervous system effects compared to other TMB isomers .

Biological Monitoring

A study on human exposure to trimethylbenzenes highlighted that retention rates in the lungs were notably high across different isomers:

- Retention Rates : 1,2,3-TMB showed a retention rate of 71% , indicating substantial absorption during inhalation exposure .

Environmental Presence and Exposure Levels

1,2,3-TMB is commonly found in indoor air as a volatile organic compound (VOC). Its median indoor concentration has been reported at 0.1 μg/m³ , which poses potential health risks especially in confined environments .

Análisis De Reacciones Químicas

OH Radical-Initiated Oxidation

1,2,3-Trimethylbenzene reacts with hydroxyl (OH) radicals via hydrogen abstraction and OH addition pathways. These reactions dominate in urban atmospheres and contribute to secondary organic aerosol (SOA) formation:

-

Autoxidation : Generates highly oxygenated products through successive peroxy radical (ROO·) rearrangements.

-

Accretion : Dimerization of C₉ peroxy radicals forms C₁₈ compounds, particularly significant in isomers with meta-substituents .

Key Products Observed

| Product Class | Example Compounds | Oxygen Atoms | Source |

|---|---|---|---|

| Monomeric C₉ Products | Trimethylphenols, bicyclic peroxides | 1–11 | |

| Dimeric C₁₈ Products | Bicyclic carbonyls, peroxides | – |

Photolytic Degradation

Under UV light, this compound undergoes photolysis, producing carbonyl compounds:

-

Primary Products : Glyoxal (CHO)₂, methylglyoxal (CH₃COCHO), and biacetyl (CH₃CO)₂ .

-

Mechanism : Cleavage of methyl side chains followed by oxidation.

Reaction Rate Constants with OH Radicals

| Study | Rate Constant (cm³/molecule·s) | Temperature | Source |

|---|---|---|---|

| Hansen et al. (1975) | 1.53 × 10⁻¹¹ | 25°C | |

| Atkinson (1985) | 3.16 × 10⁻¹¹ | 25°C | |

| Ohta and Ohyama (1985) | 2.69 × 10⁻¹¹ | 25°C |

Metabolic Pathways

In biological systems, this compound undergoes oxidative metabolism:

-

Primary Metabolites : Dimethylbenzoic acids and hippuric acids via side-chain oxidation .

-

Enzymatic Pathways : CYP450-mediated hydroxylation and glucuronidation/sulfation for excretion .

Comparative Metabolism of TMB Isomers

| Isomer | Metabolic Stability | Primary Excretion Form | Source |

|---|---|---|---|

| 1,2,3-TMB | Less stable | Hippuric acid | |

| 1,3,5-TMB | More stable | Dimethylbenzoic acid |

Atmospheric Lifetime

-

Estimated lifetime against OH radicals: ~4 hours (at [OH] = 1.5 × 10⁶ molecules/cm³) .

-

Contributes to SOA and nanoparticle formation due to low-volatility oxidation products .

Environmental Fate

-

Water Solubility : 65.51 mg/L at 25°C, limiting aquatic reactivity .

-

Henry’s Law Constant : 3.18 × 10⁻³ atm·m³/mol, favoring volatilization from water .

Toxicological Byproducts

Neurotoxic effects are linked to reactive intermediates:

Propiedades

IUPAC Name |

1,2,3-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGHSUNMUKGBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047769 | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with a distinctive, aromatic odor. | |

| Record name | Benzene, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

329-349 °F | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

44 to 53 °C (closed cup), 112-122 °F | |

| Record name | TRIMETHYLBENZENES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

0.86-0.89 | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

varies | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

526-73-8, 25551-13-7 | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hemimellitene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemimellitene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hemimellitene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4R7UPH6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLBENZENES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-77 - (-)14 °F | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.